molecular formula C18H17N3O3 B2903860 2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-79-3

2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2903860
CAS No.: 886896-79-3
M. Wt: 323.352
InChI Key: ISNWKXJUZXIQGZ-UHFFFAOYSA-N
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Description

2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with various functional groups that contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions. The aromatic ring structure may participate in π-π stacking interactions with aromatic amino acids in the target protein, while the carboxamide group may form hydrogen bonds . The exact mode of action is subject to further investigation.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are not yet fully understood. Its aromatic structure suggests it may be lipophilic, which could influence its absorption and distribution. The presence of functional groups like carboxamide could potentially be metabolized by specific enzymes .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Its effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interactions with targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with benzylamine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Known for their wide-ranging biological activities.

    Quinolone Derivatives: Recognized for their antimicrobial properties.

    Benzimidazole Derivatives: Studied for their therapeutic potential in various diseases.

Uniqueness

2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its unique structural features and the specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-8-methyl-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-3-5-13(6-4-11)10-19-16(22)15-17(23)20-14-9-12(2)7-8-21(14)18(15)24/h3-9,23H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNWKXJUZXIQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C3C=C(C=CN3C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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